molecular formula C15H13FN2O2 B15114980 4-{[1-(4-Fluorobenzoyl)azetidin-3-yl]oxy}pyridine

4-{[1-(4-Fluorobenzoyl)azetidin-3-yl]oxy}pyridine

Cat. No.: B15114980
M. Wt: 272.27 g/mol
InChI Key: QBHKNOXTJJULTK-UHFFFAOYSA-N
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Description

4-{[1-(4-Fluorobenzoyl)azetidin-3-yl]oxy}pyridine is a chemical compound that features a pyridine ring substituted with an azetidine moiety linked to a 4-fluorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(4-Fluorobenzoyl)azetidin-3-yl]oxy}pyridine typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the 4-Fluorobenzoyl Group: The 4-fluorobenzoyl group is introduced via acylation reactions using 4-fluorobenzoyl chloride and suitable catalysts.

    Attachment to the Pyridine Ring: The final step involves the coupling of the azetidine derivative with a pyridine ring through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(4-Fluorobenzoyl)azetidin-3-yl]oxy}pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the azetidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{[1-(4-Fluorobenzoyl)azetidin-3-yl]oxy}pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-{[1-(4-Fluorobenzoyl)azetidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[1-(3-Chloro-5-fluorobenzoyl)azetidin-3-yl]oxy}pyridine
  • 4-{[1-(4-Bromo-2-fluorobenzoyl)azetidin-3-yl]oxy}pyridine

Uniqueness

4-{[1-(4-Fluorobenzoyl)azetidin-3-yl]oxy}pyridine is unique due to the presence of the 4-fluorobenzoyl group, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C15H13FN2O2

Molecular Weight

272.27 g/mol

IUPAC Name

(4-fluorophenyl)-(3-pyridin-4-yloxyazetidin-1-yl)methanone

InChI

InChI=1S/C15H13FN2O2/c16-12-3-1-11(2-4-12)15(19)18-9-14(10-18)20-13-5-7-17-8-6-13/h1-8,14H,9-10H2

InChI Key

QBHKNOXTJJULTK-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)F)OC3=CC=NC=C3

Origin of Product

United States

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